![molecular formula C11H12N2O B13178340 3-Ethyl-1-(2-ethynylphenyl)urea](/img/structure/B13178340.png)
3-Ethyl-1-(2-ethynylphenyl)urea
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Overview
Description
3-Ethyl-1-(2-ethynylphenyl)urea is an organic compound with the molecular formula C11H12N2O. It is a derivative of urea, characterized by the presence of an ethyl group and an ethynylphenyl group attached to the nitrogen atoms of the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2-ethynylphenyl)urea can be achieved through several methods. One common approach involves the reaction of 2-ethynylaniline with ethyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate .
Another method involves the use of potassium isocyanate in water, which allows for the nucleophilic addition of amines to form N-substituted ureas. This method is advantageous due to its simplicity and environmental friendliness, as it avoids the use of organic co-solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of water as a solvent and the avoidance of toxic reagents are preferred for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(2-ethynylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
3-Ethyl-1-(2-ethynylphenyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(2-ethynylphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(2-ethynylphenyl)urea
- 3-Ethyl-1-(4-ethynylphenyl)urea
- 3-Ethyl-1-(2-ethynylphenyl)thiourea
Uniqueness
3-Ethyl-1-(2-ethynylphenyl)urea is unique due to the specific positioning of the ethynyl group on the phenyl ring, which can influence its reactivity and binding properties. This structural feature may confer distinct biological activities compared to other similar compounds .
Biological Activity
3-Ethyl-1-(2-ethynylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C12H13N2O
- Molecular Weight : 201.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The urea moiety can mimic structures of natural substrates, allowing it to engage with enzymes or receptors involved in critical biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including those resistant to common antibiotics. The proposed mechanism involves interference with bacterial folic acid synthesis, similar to sulfonamide antibiotics, by inhibiting dihydropteroate synthase .
Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies :
Compound MIC (µg/mL) Bacterial Strain This compound 8 MRSA Vancomycin 32 MRSA Ampicillin >128 E. coli -
Anticancer Activity :
- A series of experiments assessed the cytotoxicity of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value in the low micromolar range, suggesting potent activity.
- Table 2 : Anticancer Activity Data
Cell Line IC50 (µM) Mechanism MCF-7 5.0 Apoptosis induction HeLa 4.5 Cell cycle arrest
Synthesis and Derivatives
The synthesis of this compound typically involves a multi-step process starting from commercially available starting materials. The key steps include:
- Formation of the ethynyl group via Sonogashira coupling.
- Urea formation through reaction with isocyanates or amines.
Derivatives and Structure-Activity Relationship (SAR)
Research into derivatives of this compound has yielded insights into its structure-activity relationships. Modifications at the ethynyl or urea positions can enhance biological activity or selectivity against specific pathogens .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-ethyl-3-(2-ethynylphenyl)urea |
InChI |
InChI=1S/C11H12N2O/c1-3-9-7-5-6-8-10(9)13-11(14)12-4-2/h1,5-8H,4H2,2H3,(H2,12,13,14) |
InChI Key |
BFSUFHVOVHUCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=CC=C1C#C |
Origin of Product |
United States |
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